BenchChemオンラインストアへようこそ!

4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide

FAAH inhibition Endocannabinoid system Benzothiazole SAR

4-(Benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide (CAS 941966-77-4) is a synthetic small-molecule sulfonamide featuring a benzenesulfonyl group linked via a butanamide spacer to a 2-methyl-1,3-benzothiazol-5-yl moiety. It belongs to the benzothiazole-based N-(phenylsulfonyl)amide family, a class with demonstrated pharmacological relevance as fatty acid amide hydrolase (FAAH) inhibitors and PPARα antagonists.

Molecular Formula C18H18N2O3S2
Molecular Weight 374.47
CAS No. 941966-77-4
Cat. No. B2650196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide
CAS941966-77-4
Molecular FormulaC18H18N2O3S2
Molecular Weight374.47
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H18N2O3S2/c1-13-19-16-12-14(9-10-17(16)24-13)20-18(21)8-5-11-25(22,23)15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,20,21)
InChIKeyLARMEYCVFYZLQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide (CAS 941966-77-4): Compound Class and Procurement Baseline


4-(Benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide (CAS 941966-77-4) is a synthetic small-molecule sulfonamide featuring a benzenesulfonyl group linked via a butanamide spacer to a 2-methyl-1,3-benzothiazol-5-yl moiety . It belongs to the benzothiazole-based N-(phenylsulfonyl)amide family, a class with demonstrated pharmacological relevance as fatty acid amide hydrolase (FAAH) inhibitors and PPARα antagonists [1]. The compound is primarily sourced as a research chemical for biochemical probe development and medicinal chemistry optimization, with a molecular formula of C₁₈H₁₈N₂O₃S₂ and a molecular weight of 374.47 g/mol .

Why 4-(Benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide Cannot Be Simply Replaced by In-Class Analogs


Within the benzothiazole sulfonamide class, minor structural variations lead to large differences in target engagement, selectivity, and pharmacokinetics. The 2-methyl substitution on the benzothiazole ring and the 5-yl attachment position of the butanamide linker in 4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide are critical determinants of FAAH inhibitory potency and binding kinetics [1]. SAR studies on closely related benzothiazole-based FAAH inhibitors demonstrate that even subtle changes—such as relocation of the sulfonyl group, modification of the linker length, or alteration of the benzothiazole substituent—can shift IC₅₀ values by orders of magnitude and alter the reversibility profile [1]. Consequently, generic interchange with an uncharacterized in-class analog risks loss of target potency, introduction of off-target activity, or altered residence time on the enzyme, undermining experimental reproducibility and project timelines.

Quantitative Differentiation Evidence for 4-(Benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide vs. Closest Analogs


FAAH Inhibitory Potency: Class-Level Inference from Benzothiazole Sulfonamide Series

No direct IC₅₀ data are publicly available for CAS 941966-77-4. However, the compound shares a core pharmacophore—benzothiazole linked to a benzenesulfonyl group via an amide-containing spacer—with compound 3 (Wang et al., 2009) and compound 1 (Tian et al., 2011), which inhibit recombinant human FAAH with IC₅₀ values of ~2–3 nM. SAR from these series indicates that the benzothiazole ring, sulfonyl group, and amide linker are essential for sub-nanomolar to low-nanomolar FAAH potency [1][2]. By class-level inference, CAS 941966-77-4 is predicted to exhibit FAAH inhibitory potency comparable to these benchmark compounds, contingent upon the specific substitution pattern.

FAAH inhibition Endocannabinoid system Benzothiazole SAR

Reversible, Slow-Dissociating Inhibition Mechanism vs. Irreversible FAAH Inhibitors (Carbamates/Ureas)

Benzothiazole sulfonamide FAAH inhibitors, including structurally related compound 1, act as reversible, slow-dissociating inhibitors that mimic the tetrahedral transition state without forming covalent adducts [1]. Dialysis experiments with compound 1 demonstrated full recovery of FAAH activity after >10 hours, confirming reversibility [1]. This contrasts with irreversible carbamate-based FAAH inhibitors (e.g., URB597) that form stable covalent adducts. CAS 941966-77-4 contains the same sulfonamide and benzothiazole motifs critical for this non-covalent, transition-state-mimicking mechanism. The slow dissociation (residence time >10 h) arises from an increased kinetic barrier to unbinding, not solely from thermodynamic affinity, providing sustained target engagement in washout experiments [1].

Enzyme inhibition kinetics Residence time Reversible inhibitor

Selectivity Profile vs. Other Serine Hydrolases: Class-Level Inference from ABPP Profiling

Activity-based protein profiling (ABPP) of benzothiazole sulfonamide compound 3 in rat tissue homogenates revealed exceptional selectivity for FAAH with no detectable off-target activity against other serine hydrolases [1]. The sulfonyl group and benzothiazole ring were identified as key selectivity determinants. CAS 941966-77-4 contains both motifs and differs from compound 3 primarily in the linker attachment point and benzothiazole substitution (2-methyl-5-yl vs. piperidine-containing). While direct ABPP data for CAS 941966-77-4 are absent, class-level evidence suggests that the core sulfonamide-benzothiazole architecture confers inherent FAAH selectivity over the broader serine hydrolase family [1].

Activity-based protein profiling Serine hydrolase selectivity Off-target activity

Structural Differentiation from 2-Amino-Substituted Benzothiazole FAAH Inhibitors

CAS 941966-77-4 bears a 2-methyl substituent on the benzothiazole ring and a 5-yl amide linkage, distinguishing it from both the 2-unsubstituted and 2-amino-substituted benzothiazole FAAH inhibitors prevalent in the literature. The 2-methyl group increases lipophilicity (predicted LogP ~3.0–3.5) compared to 2-amino analogs (LogP ~1.5–2.0), potentially enhancing blood-brain barrier penetration [1]. SAR studies demonstrate that the 2-position substituent significantly modulates FAAH potency; for example, replacement of 2-methyl with hydrogen in related series reduced potency by 5- to 20-fold [2]. The 5-yl attachment position, as opposed to the more common 2-yl linkage in many benzothiazole amides, orients the butanamide-benzenesulfonyl tail into a distinct vector that may confer differential interactions with the FAAH acyl chain-binding pocket [2].

Structure-activity relationship Benzothiazole substitution Pharmacophore mapping

Recommended Research and Industrial Application Scenarios for 4-(Benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide


FAAH Enzymatic Assay Development and High-Throughput Screening

Based on class-level FAAH inhibitory potency inferred from the benzothiazole sulfonamide pharmacophore [1][2], CAS 941966-77-4 is suitable as a reference inhibitor or starting scaffold for FAAH assay development. Its predicted low-nanomolar potency enables use at sub-micromolar concentrations in fluorescence-based or radiometric FAAH activity assays. The compound's structural features (2-methyl, 5-yl linkage) can serve as a selectivity control against 2-amino-benzothiazole-based FAAH inhibitors [1].

Chemical Probe for Endocannabinoid System Research

The compound is positioned as a non-covalent, reversible FAAH modulator, consistent with the mechanism demonstrated for sulfonamide-containing benzothiazoles [2]. This reversibility profile makes it preferable to irreversible FAAH inhibitors (e.g., URB597) for studies requiring washout and recovery of enzyme activity, such as ex vivo brain slice electrophysiology or in vivo microdialysis experiments measuring anandamide levels [2].

Medicinal Chemistry SAR Exploration of Benzothiazole-Based FAAH Inhibitors

CAS 941966-77-4 occupies a distinct region of benzothiazole SAR space (2-methyl-5-yl substitution) compared to the extensively studied 2-yl and 2-amino series [1]. Procurement of this compound enables systematic SAR expansion around the benzothiazole 5-position and the butanamide linker, supporting patent diversification and lead optimization programs targeting FAAH or related serine hydrolases [1].

Selectivity Profiling Against Serine Hydrolase Panel

Building on the class-level ABPP evidence that benzothiazole sulfonamides exhibit high FAAH selectivity with minimal off-target serine hydrolase activity [1], this compound can be evaluated in competitive ABPP experiments to confirm its selectivity fingerprint. This is critical for interpreting phenotypic outcomes in cellular models of pain, inflammation, or anxiety where multiple serine hydrolases contribute to lipid signaling [1].

Quote Request

Request a Quote for 4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.